5-Oxaspiro[2.4]heptan-1-amine
Description
5-Oxaspiro[2.4]heptan-1-amine (CAS: 1514737-94-0) is a spirocyclic amine with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . Its structure features a spiro junction between a cyclopropane ring and an oxolane (tetrahydrofuran) ring, with an amine group at position 1 (Figure 1). This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its rigid bicyclic framework, which enhances stereochemical control in reactions.
Properties
CAS No. |
1514737-94-0 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 |
IUPAC Name |
5-oxaspiro[2.4]heptan-2-amine |
InChI |
InChI=1S/C6H11NO/c7-5-3-6(5)1-2-8-4-6/h5H,1-4,7H2 |
InChI Key |
FLOYYDIKPNIDQQ-UHFFFAOYSA-N |
SMILES |
C1COCC12CC2N |
Canonical SMILES |
C1COCC12CC2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Purity : Commercial batches are typically ≥95% pure, though specific grades (e.g., industrial) may vary .
- Availability : While some suppliers list it as discontinued (e.g., CymitQuimica) , others like Hairui Chem and Enamine Ltd. offer custom synthesis or derivatives .
Comparison with Structurally Similar Compounds
Spirocyclic amines are valued for their conformational rigidity and diverse reactivity. Below is a detailed comparison of 5-Oxaspiro[2.4]heptan-1-amine with analogous compounds:
Spirocyclic Amines with Varied Heteroatoms
(a) 5-Azaspiro[2.4]heptan-1-amine
- Structure : Replaces the oxygen atom in the oxolane ring with nitrogen.
- Example : (1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride (CAS: 150736-21-3) .
- Molecular Formula : C₆H₁₄Cl₂N₂
- Molecular Weight : 185.09 g/mol
- Applications : Used in enantioselective catalysis and as a chiral building block for CNS-targeting drugs.
(b) 6-Oxaspiro[2.5]octan-1-amine (CAS: 1250756-65-0)
- Structure : Larger spiro system (octane core) with a six-membered oxolane ring.
- Molecular Formula: C₇H₁₃NO
- Molecular Weight : 127.18 g/mol
- Key Difference : Increased ring size enhances solubility but reduces steric hindrance compared to the heptane-based analog.
Functionalized Derivatives
(a) 5-Oxaspiro[2.4]heptan-4-one (CID: 10975442)
- Structure : Ketone derivative at position 3.
- Molecular Formula : C₆H₈O₂
- Reactivity : The carbonyl group enables nucleophilic additions (e.g., Grignard reactions), unlike the primary amine in this compound.
(b) 5-Oxaspiro[2.4]heptan-1-ylmethanol
- Structure : Hydroxymethyl substitution at position 1 .
- Applications : Used in polymer chemistry for crosslinking reactions.
Benzyl-Substituted Analogs
(a) (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride (CAS: 2155805-89-1)
- Molecular Formula : C₁₃H₂₀Cl₂N₂
- Molecular Weight : 275.21 g/mol
- Key Feature : Benzyl group enhances lipophilicity, making it suitable for blood-brain barrier penetration in neuroactive compounds.
(b) (R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine (CAS: 144282-40-6)
- Molecular Formula : C₁₃H₁₈N₂
- Enantioselectivity : The (R)-configuration shows distinct binding affinities in receptor studies compared to the (S)-isomer.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Applications |
|---|---|---|---|---|---|
| This compound | 1514737-94-0 | C₆H₁₁NO | 113.16 | ≥95% | Pharmaceutical intermediates |
| (1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride | 150736-21-3 | C₆H₁₄Cl₂N₂ | 185.09 | ≥97% | Chiral catalysts, CNS drugs |
| 6-Oxaspiro[2.5]octan-1-amine | 1250756-65-0 | C₇H₁₃NO | 127.18 | Pharma grade | Biocatalysis, APIs |
| 5-Oxaspiro[2.4]heptan-4-one | 10975442 | C₆H₈O₂ | 112.13 | N/A | Organic synthesis |
| (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride | 2155805-89-1 | C₁₃H₂₀Cl₂N₂ | 275.21 | ≥95% | Neuropharmacology |
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